![molecular formula C20H26N2O4S B1227760 Cyclopentanecarboxylic acid [4-(benzenesulfonyl)-2-tert-butyl-5-methyl-3-pyrazolyl] ester](/img/structure/B1227760.png)
Cyclopentanecarboxylic acid [4-(benzenesulfonyl)-2-tert-butyl-5-methyl-3-pyrazolyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanecarboxylic acid [4-(benzenesulfonyl)-2-tert-butyl-5-methyl-3-pyrazolyl] ester is a sulfonamide.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Cyclopentanone compounds, which are structurally related to cyclopentanecarboxylic acid derivatives, are known for their synthesis and biological activities. These compounds, including jasmonic acid derivatives, are extensively studied for their role as plant stress hormones and potential therapeutic agents. Research highlights their synthesis, usage, and biological activities, indicating the potential for the development of new therapeutics in related fields. The exploration of cyclopentanone compounds and their derivatives, including their synthesis in recent patents, sheds light on the long-term potential for drug and nutraceutical safety trials, suggesting a promising direction for future research in this area (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Heterocyclic Compound Synthesis
The reactivity of specific cyclopentanone derivatives makes them valuable as building blocks for synthesizing a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, and others, highlighting the chemical diversity and utility of cyclopentanone compounds in creating complex heterocycles. This versatility underscores the importance of such derivatives in synthetic chemistry, providing a foundation for developing novel compounds with potential applications in various scientific and industrial fields (Gomaa & Ali, 2020).
Environmental Fate and Behavior
Derivatives of cyclopentanone, including esters, have been studied for their environmental fate and behavior, particularly in aquatic environments. Such research is crucial for understanding the ecological impact of these compounds, their degradation pathways, and their persistence in different environmental matrices. This knowledge is vital for assessing the environmental safety of cyclopentanone derivatives and guiding the development of compounds with minimal ecological footprints (Haman et al., 2015).
Biopolymer Modification
Cyclopentanone derivatives have also been explored in the modification of biopolymers, such as xylan, to produce ethers and esters with specific properties. This research opens up possibilities for developing new materials with tailored functionalities for various applications, including drug delivery and as additives in the paper industry. The ability to modify biopolymers using cyclopentanone derivatives highlights the intersection of organic synthesis and material science, offering innovative solutions to contemporary challenges (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Propiedades
Nombre del producto |
Cyclopentanecarboxylic acid [4-(benzenesulfonyl)-2-tert-butyl-5-methyl-3-pyrazolyl] ester |
|---|---|
Fórmula molecular |
C20H26N2O4S |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] cyclopentanecarboxylate |
InChI |
InChI=1S/C20H26N2O4S/c1-14-17(27(24,25)16-12-6-5-7-13-16)18(22(21-14)20(2,3)4)26-19(23)15-10-8-9-11-15/h5-7,12-13,15H,8-11H2,1-4H3 |
Clave InChI |
BWPUVXPZSNGMBD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3CCCC3)C(C)(C)C |
SMILES canónico |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3CCCC3)C(C)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



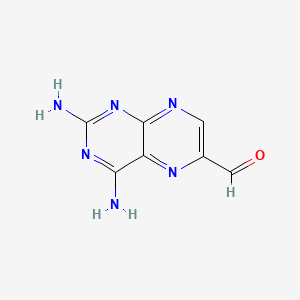
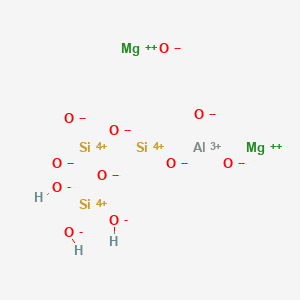
![4-[Cyclohexyl(methyl)amino]naphthalene-1,2-dione](/img/structure/B1227679.png)

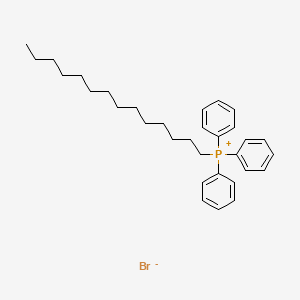
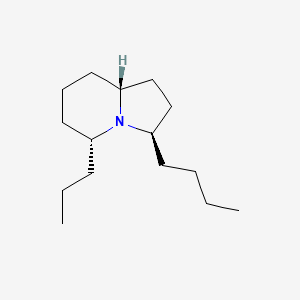
![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)
![8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1227689.png)
![1,3-Dimethyl-5-[(1-methyl-2-pyrrolidinylidene)ethylidene]-2-thioxoimidazolidine-4-one](/img/structure/B1227692.png)
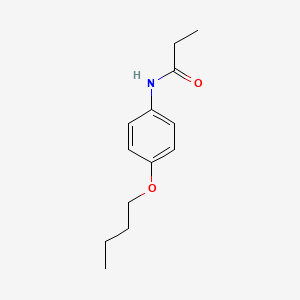
![2-[(2Z)-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methylidene]-4-oxo-1,3-thiazolidin-3-yl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B1227694.png)
![1-[2,3-Bis(2-pyridinyl)-6-quinoxalinyl]-3-propylthiourea](/img/structure/B1227695.png)
![1-(2-chlorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1227696.png)
![Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester](/img/structure/B1227700.png)